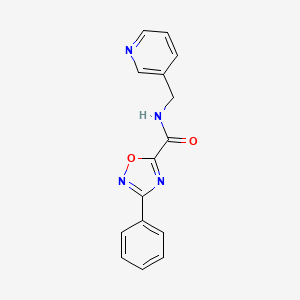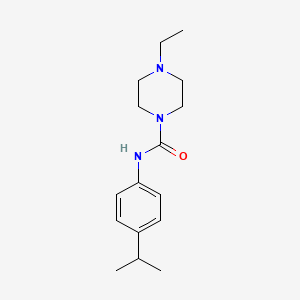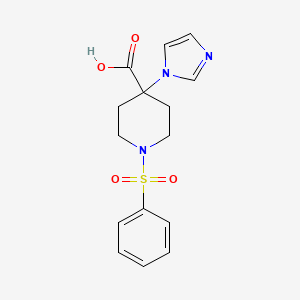
3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has been extensively studied due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of specific enzymes or receptors. For example, it has been reported to inhibit the activity of COX-2, which is involved in the production of prostaglandins that play a role in inflammation and pain. It has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and cancer progression. In addition, it has been reported to bind to cannabinoid receptors, which are involved in various physiological processes such as pain, appetite, and mood.
Biochemical and Physiological Effects:
3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. It has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments include its broad spectrum of biological activities, its relatively simple synthesis method, and its potential as a lead compound for the development of new drugs. However, its limitations include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide. These include:
1. Further investigation of its mechanism of action and potential targets in various biological systems.
2. Optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties.
3. Evaluation of its potential as a therapeutic agent for various diseases, including infectious diseases, inflammatory disorders, and cancer.
4. Development of new analytical methods for the detection and quantification of this compound in biological samples.
5. Investigation of its potential interactions with other drugs and compounds.
6. Study of its potential as a tool for the elucidation of biological pathways and processes.
In conclusion, 3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential as a therapeutic agent and tool for scientific research.
Synthesemethoden
The synthesis of 3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction between 3-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylic acid and phenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities. It has also been investigated as a potential inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and cannabinoid receptors.
Eigenschaften
IUPAC Name |
3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14(17-10-11-5-4-8-16-9-11)15-18-13(19-21-15)12-6-2-1-3-7-12/h1-9H,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXJGSKPZKBHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)

![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)
![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331261.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5331271.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)

![2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5331295.png)
![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)

